molecular formula C8H7ClO2 B101798 o-Tolyl chloroformate CAS No. 19358-42-0

o-Tolyl chloroformate

Cat. No.: B101798
CAS No.: 19358-42-0
M. Wt: 170.59 g/mol
InChI Key: FYFLCWYDZJJMDE-UHFFFAOYSA-N
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Description

o-Tolyl chloroformate: It is a colorless liquid with a pungent odor and is commonly used in organic synthesis. This compound belongs to the class of chloroformates, which are esters of chloroformic acid .

Mechanism of Action

Target of Action

o-Tolyl chloroformate is a reactive organic compound that belongs to the class of chloroformates . Chloroformates are formally esters of chloroformic acid . The primary targets of this compound are organic compounds with functional groups such as amines, alcohols, and carboxylic acids . These functional groups react with this compound to form carbamates, carbonate esters, and mixed anhydrides respectively .

Mode of Action

The mode of action of this compound involves its reaction with these functional groups. For example, it reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the hydrochloric acid (HCl) produced during the reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the synthesis of carbamates, carbonate esters, and mixed anhydrides . These compounds play various roles in biochemical processes, including the regulation of enzyme activity, signal transduction, and cellular metabolism.

Result of Action

The result of this compound’s action is the formation of carbamates, carbonate esters, and mixed anhydrides . These compounds can have various effects at the molecular and cellular levels, depending on their specific structures and the biochemical pathways in which they are involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of moisture . In particular, chloroformates are known to degrade in moist air , which could influence the efficacy of this compound in certain environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Tolyl chloroformate can be synthesized through the reaction of o-toluidine with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

C7H7NH2+COCl2C8H7ClO2+HClC_7H_7NH_2 + COCl_2 \rightarrow C_8H_7ClO_2 + HCl C7​H7​NH2​+COCl2​→C8​H7​ClO2​+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of phosgene, a highly toxic gas, and the use of appropriate safety measures to prevent exposure.

Chemical Reactions Analysis

Types of Reactions: o-Tolyl chloroformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates.

    Esterification Reactions: It reacts with alcohols to form carbonate esters.

    Mixed Anhydride Formation: It reacts with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions:

    Amines: Reacts to form carbamates in the presence of a base.

    Alcohols: Reacts to form carbonate esters in the presence of a base.

    Carboxylic Acids: Reacts to form mixed anhydrides in the presence of a base.

Major Products Formed:

    Carbamates: Formed from the reaction with amines.

    Carbonate Esters: Formed from the reaction with alcohols.

    Mixed Anhydrides: Formed from the reaction with carboxylic acids.

Scientific Research Applications

o-Tolyl chloroformate is used in various scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.

    Biochemistry: It is used in the modification of biomolecules for research purposes.

Comparison with Similar Compounds

  • p-Tolyl chloroformate
  • Phenyl chloroformate
  • Methyl chloroformate

Comparison:

  • o-Tolyl chloroformate has a methyl group at the ortho position, which can influence its reactivity and steric properties compared to p-tolyl chloroformate, which has the methyl group at the para position.
  • Phenyl chloroformate lacks the methyl group, making it less sterically hindered and potentially more reactive.
  • Methyl chloroformate is a simpler compound with a smaller alkyl group, affecting its volatility and reactivity .

Properties

IUPAC Name

(2-methylphenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFLCWYDZJJMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172966
Record name o-Tolyl chloroformate
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19358-42-0
Record name 2-Methylphenyl carbonochloridate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Tolyl chloroformate
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Record name o-Tolyl chloroformate
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Record name o-tolyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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